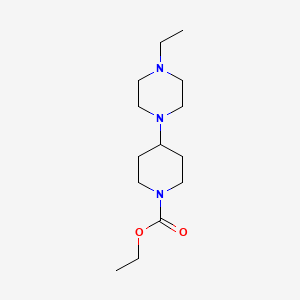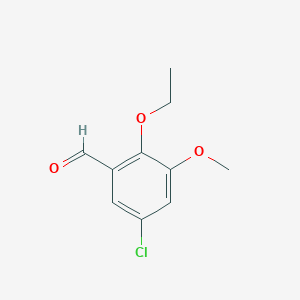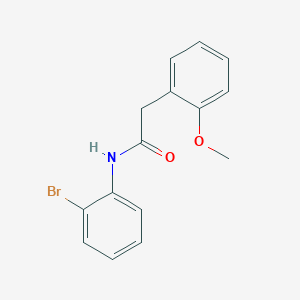
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide, also known as Bromo-Vanillin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide is complex and not fully understood. However, it is believed to act primarily through its antioxidant properties, which help to reduce oxidative stress and inflammation in cells. Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which play a critical role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide has been shown to possess a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways. Additionally, this compound has been shown to possess anti-cancer properties, as well as the ability to improve glucose metabolism and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its potent antioxidant activity, which makes it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been shown to possess a range of other beneficial effects, including anti-inflammatory activity and the ability to modulate various signaling pathways. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is in the study of its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, particularly in the context of long-term exposure.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide can be achieved through the reaction of vanillin with N-bromosuccinimide in the presence of acetic acid. This reaction results in the formation of the brominated derivative of vanillin, which can then be converted to the final product through a process of amidation using acetic anhydride and ammonium acetate. The yield of this synthesis method is typically high, with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the primary applications of this compound is in the study of oxidative stress and antioxidant activity. It has been shown to possess potent antioxidant properties, which make it a useful tool for investigating the mechanisms underlying oxidative stress in cells. Additionally, this compound has been used in the study of inflammation and its associated pathways, as well as in the investigation of various diseases such as cancer, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-5-2-6-11(14)10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVFOBCQORQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

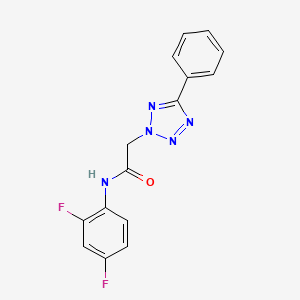
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)

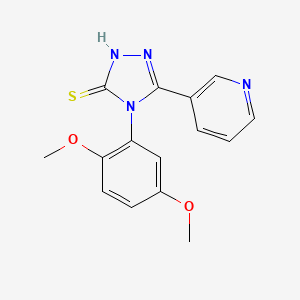

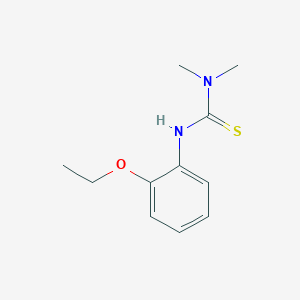
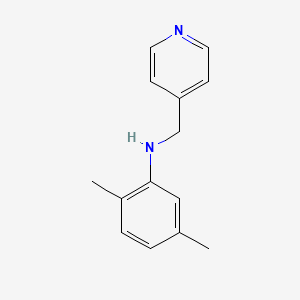
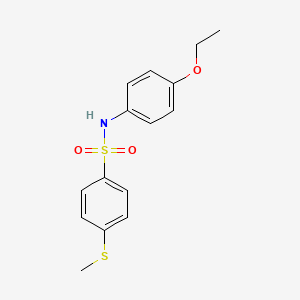
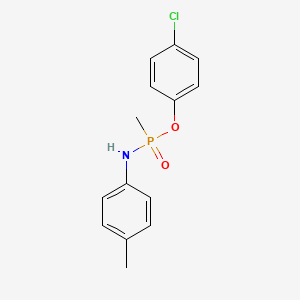
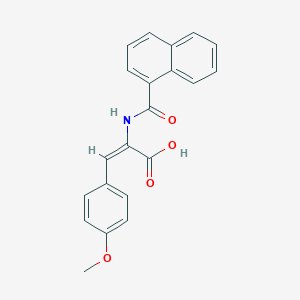
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
